molecular formula C15H15N3O5 B11562620 2-(2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11562620
M. Wt: 317.30 g/mol
InChI Key: PLJIWGMSZKVXIK-LZYBPNLTSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a nitrofuran moiety, and an acetohydrazide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid . This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The final step involves the condensation of the hydrazide with 5-nitrofurfural under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, ultimately leading to cell death. The phenoxy group may also interact with cellular membranes, enhancing the compound’s antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    5-nitrofurfural: Another precursor used in the final condensation step.

    2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: A structurally similar compound with different functional groups.

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to its combination of a nitrofuran moiety and a phenoxy group, which imparts distinct chemical and biological properties. This combination allows for a broad range of applications, particularly in antimicrobial research, where the compound’s ability to generate ROS and interact with cellular membranes is highly valuable.

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C15H15N3O5/c1-10-4-3-5-11(2)15(10)22-9-13(19)17-16-8-12-6-7-14(23-12)18(20)21/h3-8H,9H2,1-2H3,(H,17,19)/b16-8+

InChI Key

PLJIWGMSZKVXIK-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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